molecular formula C17H15NO3 B1411274 [(1-Benzyl-1h-indol-4-yl)oxy]acetic acid CAS No. 2108804-78-8

[(1-Benzyl-1h-indol-4-yl)oxy]acetic acid

Cat. No. B1411274
CAS RN: 2108804-78-8
M. Wt: 281.3 g/mol
InChI Key: HZGBZYGLQMRSDM-UHFFFAOYSA-N
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Description

“[(1-Benzyl-1h-indol-4-yl)oxy]acetic acid” is a compound that contains an indole scaffold . Indole-containing small molecules have been reported to have diverse pharmacological activities . The aromatic heterocyclic scaffold, which resembles various protein structures, has received attention from organic and medicinal chemists .


Synthesis Analysis

The synthesis of indole derivatives has been explored in drug discovery, yielding a vast array of biologically active compounds with broad therapeutic potential . One-pot synthesis is widely considered an efficient approach in synthetic organic chemistry and has been used to synthesize some indole compounds .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by an indole scaffold . This scaffold is a key component of many biologically active compounds and has been the focus of extensive research in organic and medicinal chemistry .


Chemical Reactions Analysis

Indole derivatives have been extensively explored as potential anti-tubercular agents or drugs . For example, indole scaffolds containing the novel non-covalent DprE1 inhibitor 1,4-azaindole are currently in clinical trials to treat Mycobacterium tuberculosis .

Scientific Research Applications

Photochemical Transformations A study by Lin and Abe (2021) on 2-(4-nitrophenyl)-1H-indole derivatives, which share structural similarities with [(1-Benzyl-1H-indol-4-yl)oxy]acetic acid, demonstrated the compound's potential in light-triggered elimination of CO2 and absorption of O2, mimicking an artificial breathing reaction. This process is significant for developing transition metal-free oxidation methods under mild conditions, suggesting applications in environmental and synthetic chemistry Lin & Abe, 2021.

Antimicrobial Activity Nagarapu and Pingili (2014) synthesized novel indole-based 1,3,4-oxadiazoles from a derivative of indole acetic acid, demonstrating significant antibacterial and antifungal activities. This suggests the potential of indole derivatives in developing new antimicrobial agents Nagarapu & Pingili, 2014.

Synthesis and Characterization of Indole Derivatives Prasad (2017) focused on the synthesis and antimicrobial activity screening of substituted 2-((1H-indol-4-yl)oxy)-N'-benzylideneacetohydrazide, indicating the versatility of indole derivatives in synthesizing compounds with potential biological activities Prasad, 2017.

Catalytic and Biological Activities Rao et al. (2019) explored the synthesis of 4-aryl benzelidene-2-((5-fluoro-1H-indol-1-yl)methyl)oxazol-5(4H)-one derivatives using nickel ferrite nanoparticles, showcasing the catalytic activity of nanoparticles in synthesizing indole derivatives with potential antioxidant and antimicrobial activities Rao et al., 2019.

Analgesic and Anti-inflammatory Activities Kumar et al. (2022) conducted a study on 1-(1H-indol-1-yl)ethanone derivatives for their COX-2 enzyme inhibition, alongside in vivo analgesic and anti-inflammatory activities. This research highlights the importance of indole derivatives in the development of novel nonsteroidal anti-inflammatory drugs Kumar et al., 2022.

Biochemical Analysis

Biochemical Properties

[(1-Benzyl-1h-indol-4-yl)oxy]acetic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with the enzyme tryptophan hydroxylase, which is involved in the biosynthesis of serotonin. This compound acts as an inhibitor of tryptophan hydroxylase, thereby affecting serotonin levels in the body. Additionally, it interacts with proteins involved in cell signaling pathways, such as protein kinase C, modulating their activity and influencing downstream signaling events .

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. In neuronal cells, it has been shown to influence cell signaling pathways, leading to changes in neurotransmitter release and synaptic plasticity. This compound also affects gene expression by modulating the activity of transcription factors such as nuclear factor kappa B. In cancer cells, this compound has demonstrated anti-proliferative effects by inducing cell cycle arrest and promoting apoptosis .

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. It binds to the active site of tryptophan hydroxylase, inhibiting its enzymatic activity and reducing serotonin synthesis. Additionally, this compound interacts with protein kinase C, leading to its activation and subsequent phosphorylation of downstream targets. This activation results in changes in gene expression and cellular responses. Furthermore, this compound has been shown to modulate the activity of nuclear factor kappa B, influencing the transcription of genes involved in inflammation and cell survival .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. It has been observed that this compound is relatively stable under physiological conditions, with minimal degradation over extended periods. Long-term exposure to this compound has shown sustained effects on cellular function, including prolonged inhibition of tryptophan hydroxylase activity and persistent changes in gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it has been shown to have minimal adverse effects and exhibits therapeutic potential in modulating serotonin levels and reducing inflammation. At high doses, this compound can induce toxic effects, including hepatotoxicity and neurotoxicity. Threshold effects have been observed, where a specific dosage range elicits the desired therapeutic effects without causing significant toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized in the liver by cytochrome P450 enzymes, resulting in the formation of various metabolites. These metabolites can further undergo conjugation reactions, such as glucuronidation and sulfation, to enhance their excretion. The compound also affects metabolic flux by modulating the activity of key enzymes involved in serotonin biosynthesis and degradation .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It is actively transported across cell membranes by organic anion transporters and accumulates in tissues with high expression of these transporters, such as the liver and brain. The compound’s distribution is influenced by its binding affinity to plasma proteins, which affects its bioavailability and tissue penetration .

Subcellular Localization

This compound exhibits specific subcellular localization, which is crucial for its activity and function. It is predominantly localized in the cytoplasm, where it interacts with cytoplasmic enzymes and proteins. Additionally, it can translocate to the nucleus, where it modulates the activity of transcription factors and influences gene expression. The subcellular localization of this compound is regulated by targeting signals and post-translational modifications that direct it to specific compartments or organelles .

properties

IUPAC Name

2-(1-benzylindol-4-yl)oxyacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO3/c19-17(20)12-21-16-8-4-7-15-14(16)9-10-18(15)11-13-5-2-1-3-6-13/h1-10H,11-12H2,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZGBZYGLQMRSDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=CC3=C2C=CC=C3OCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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